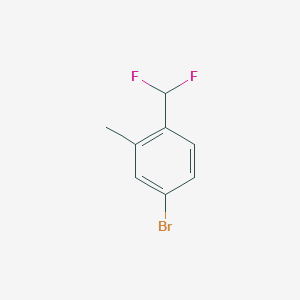

4-Bromo-1-(difluoromethyl)-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBYICKYTASGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265940 | |

| Record name | 4-Bromo-1-(difluoromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254034-33-7 | |

| Record name | 4-Bromo-1-(difluoromethyl)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254034-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(difluoromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 1 Difluoromethyl 2 Methylbenzene and Its Analogs

Strategies for Regioselective Functionalization of the Benzene (B151609) Core

The synthesis of specifically substituted aromatic compounds like 4-Bromo-1-(difluoromethyl)-2-methylbenzene requires precise control over the introduction and positioning of functional groups on the benzene ring. The electronic properties of the substituents—the electron-donating methyl group, the electron-withdrawing difluoromethyl group, and the deactivating but ortho-, para-directing bromo group—play a crucial role in directing subsequent functionalization steps. Methodologies for achieving the target structure often involve a multi-step sequence where the order of group introduction is critical for achieving the desired regioselectivity.

Introduction of the Difluoromethyl Group

The difluoromethyl (CF2H) group has gained significant attention in medicinal and agrochemical chemistry as it can act as a lipophilic bioisostere for hydroxyl, thiol, or amino groups. researchgate.net Consequently, a variety of methods for its introduction onto an aromatic core have been developed, broadly categorized into electrophilic, nucleophilic, and radical pathways. researchgate.netsustech.edu.cn

Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF2H+" equivalent to an electron-rich aromatic ring. While the difluoromethyl cation itself is highly unstable, various reagents have been designed to react with arenes through an electrophilic pathway. nih.gov Recently, novel, bench-stable electrophilic (phenylsulfonyl)difluoromethylating reagents have been developed that can functionalize various classes of compounds under mild, transition-metal-free conditions. nih.govrsc.org These reactions typically proceed via an electrophilic aromatic substitution mechanism, where the reagent attacks the nucleophilic arene. nih.gov The regioselectivity is governed by the existing substituents on the aromatic ring.

Table 1: Examples of Electrophilic Difluoromethylation Reagents

| Reagent Type | Example Reagent | Typical Conditions |

|---|---|---|

| Sulfonium Salts | S-(Difluoromethyl)diarylsulfonium salts | Lewis or Brønsted acid activation |

Nucleophilic difluoromethylation is a more common strategy, employing a reagent that acts as a "CF2H-" source. These reactions are typically transition-metal-catalyzed cross-coupling reactions where an aryl halide or pseudohalide is coupled with the nucleophilic reagent. rsc.org A widely used reagent for this purpose is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), which can be activated by a fluoride (B91410) source or an alkoxide. rsc.orgdntb.gov.ua Another approach utilizes difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent in a nucleophilic substitution-reductive desulfonylation strategy. cas.cn Copper- and palladium-catalyzed reactions are prevalent, allowing for the difluoromethylation of a wide range of aryl halides under relatively mild conditions. rsc.orgthieme-connect.com

For the synthesis of the target molecule, a plausible route could involve the nucleophilic difluoromethylation of a pre-functionalized aromatic substrate, such as 4-bromo-2-methyl-iodobenzene, using a copper or palladium catalyst.

Table 2: Common Nucleophilic Difluoromethylation Reagents and Catalytic Systems

| Reagent | Catalyst/Activator | Substrate |

|---|---|---|

| TMSCF₂H | CuI / Base | Aryl Iodides thieme-connect.com |

| TMSCF₂H | Pd(dba)₂/BrettPhos | Aryl (pseudo)halides rsc.org |

| [(DMPU)₂Zn(CF₂H)₂] | CuI | Aryl Iodides rsc.org |

Radical difluoromethylation has emerged as a powerful tool, particularly for late-stage functionalization. rsc.org These methods involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic ring. Visible-light photoredox catalysis is a common strategy to generate •CF2H from suitable precursors under mild conditions. mdpi.comacs.org Reagents like bromodifluoromethane (B75531) or sodium chlorodifluoroacetate can serve as sources for the difluoromethyl radical. mdpi.com The •CF2H radical is considered nucleophilic in character, and therefore tends to react preferentially with electron-poor aromatic systems; however, photocatalytic methods have expanded the scope to include electron-rich (hetero)arenes. mdpi.comacs.org Mechanistic studies suggest these reactions can proceed through an electrophilic radical-type pathway. thieme-connect.comacs.org

Table 3: Selected Radical Difluoromethylation Methods

| Precursor | Method | Conditions |

|---|---|---|

| BrCF₂P(O)(OR)₂ | Photocatalysis | Visible light, (organo)metallic photocatalyst mdpi.com |

| PhSO₂SCF₂H | Photocatalysis | Visible light, metal-catalyst-free nih.govrsc.org |

| Difluoroacetic Anhydride (B1165640) | Photocatalysis | Visible light, N-oxides rsc.org |

Directed Aromatic Bromination and Methyl Group Introduction

The synthesis of this compound requires the specific placement of a bromine atom and a methyl group in addition to the difluoromethyl group. The introduction of the methyl group can be achieved through methods like the Friedel–Crafts alkylation, though this method can be prone to over-alkylation and rearrangement. uomustansiriyah.edu.iq A more controlled approach often involves starting with a pre-methylated substrate, such as toluene (B28343) or o-cresol, and then introducing the other functional groups.

The regiochemical outcome of electrophilic aromatic bromination is dictated by the directing effects of the substituents already present on the benzene ring. msu.edufiveable.me The reaction typically involves treating the aromatic compound with bromine (Br2) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr3), which polarizes the Br-Br bond to generate a strong electrophile. uomustansiriyah.edu.iq

In a potential synthesis of this compound starting from 1-(difluoromethyl)-2-methylbenzene (B3039618), the directing effects of both the methyl and difluoromethyl groups must be considered:

Methyl Group (-CH3): This is an activating, ortho-, para-directing group due to hyperconjugation and inductive effects.

Difluoromethyl Group (-CF2H): This is a deactivating, meta-directing group due to the strong electron-withdrawing nature of the fluorine atoms (inductive effect).

When both groups are present, the powerful ortho-, para-directing effect of the activating methyl group dominates. The bromine electrophile will be directed to the positions ortho and para to the methyl group. The position para to the methyl group (C4) is also meta to the difluoromethyl group. This convergence of directing effects strongly favors the formation of the desired 4-bromo isomer. The other ortho position to the methyl group (C6) is sterically hindered by the adjacent difluoromethyl group, making substitution at C4 the major outcome. Therefore, the direct bromination of 1-(difluoromethyl)-2-methylbenzene is a highly regioselective strategy to obtain the target compound.

Methodologies for Introducing and Modifying the Methyl Group

The strategic placement of a methyl group on an aromatic ring is a critical aspect of the synthesis of this compound. The primary approach involves utilizing a starting material that already contains the methyl group in the desired ortho position relative to the eventual difluoromethyl group. This pre-functionalization strategy circumvents challenges associated with direct methylation of a heavily substituted benzene ring.

A common synthetic pathway begins with a substituted toluene derivative, such as 2-bromo-4-methylaniline (B145976) or p-bromotoluene. orgsyn.orglookchem.com For instance, 2-bromo-4-methylaniline can be converted into a diazonium salt and subsequently transformed into 2-bromo-4-methylbenzaldehyde. orgsyn.org This aldehyde serves as a key intermediate where the formyl group can be converted into the target difluoromethyl group.

Alternatively, direct methylation of a benzene ring already bearing bromo and difluoromethyl substituents via electrophilic aromatic substitution, such as the Friedel-Crafts alkylation, is generally not a preferred method. wikipedia.orgmasterorganicchemistry.com The difluoromethyl group is strongly deactivating, and the bromine atom is a deactivating, though ortho-, para-directing, substituent. docbrown.infolibretexts.org Attempting a Friedel-Crafts reaction on such a deactivated ring would require harsh conditions and would likely lead to low yields and a mixture of isomers, complicating purification. chemguide.co.ukdoubtnut.com Therefore, synthetic routes that build upon a pre-existing methyl-substituted aromatic core are more efficient and regioselective.

Precursor Chemistry in the Synthesis of this compound

The introduction of the difluoromethyl (CF₂H) group is a pivotal step in the synthesis of the target molecule. This is typically achieved through the use of specialized difluoromethylating agents or difluorocarbene precursors.

Bromo-difluoromethyl compounds serve as important precursors for generating the difluoromethyl moiety. One such reagent is diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂). This compound can act as a difluorocarbene precursor under basic conditions. The P-C bond is cleaved, leading to the formation of a bromodifluoromethyl anion, which then eliminates a bromide ion to generate difluorocarbene (:CF₂). This highly reactive intermediate can then be trapped by various nucleophiles. For example, it is used in the difluoromethylation of phenols and thiophenols to produce the corresponding difluoromethyl ethers and thioethers.

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) is a versatile and widely used reagent for introducing the difluoromethyl group. wikipedia.org It can function both as a source of difluorocarbene and as a precursor to the (trimethylsilyl)difluoromethyl radical. nih.gov

Under the influence of a nucleophilic activator, such as a fluoride salt or a Lewis base like hexamethylphosphoramide (B148902) (HMPA), TMSCF₂Br decomposes to generate difluorocarbene. docbrown.info This method is advantageous due to its mild reaction conditions. The generated difluorocarbene can then participate in various transformations, including cycloadditions with alkenes to form gem-difluorocyclopropanes.

Furthermore, TMSCF₂Br can be employed in nucleophilic difluoromethylation reactions. For instance, in combination with triphenylphosphine, it forms a difluorinated phosphorus ylide (Ph₃P=CF₂), which can react with ketones to yield difluoromethylated products. google.com This reagent has also been used for the O-, S-, and N-difluoromethylation of various substrates with the assistance of a base. chemicalbook.com

| Reaction Type | Activator/Co-reagent | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Difluorocarbene Generation | HMPA, DMPU | :CF₂ | gem-Difluorocyclopropanes | docbrown.info |

| Nucleophilic Difluoromethylation | Triphenylphosphine, DMPU | Ph₃P=CF₂ | Difluoromethylated Alkenes (from ketones) | google.com |

| Heteroatom Difluoromethylation | KOH | :CF₂ | O-, S-, N-Difluoromethylated compounds | chemicalbook.com |

| Radical Fluoroalkylation | Photocatalyst (e.g., Gold) | •CF₂SiMe₃ | Difluoroalkylated compounds | nih.gov |

One of the most established methods for synthesizing difluoromethyl groups is the deoxofluorination of aldehydes. orgsyn.org Diethylaminosulfur trifluoride (DAST) and its analogues are powerful reagents for this transformation. cas.cnnih.gov DAST reacts with an aldehyde to replace the carbonyl oxygen with two fluorine atoms, thereby converting a formyl group (-CHO) into a difluoromethyl group (-CHF₂).

This reaction is a key step in synthetic pathways that start from benzaldehyde (B42025) derivatives. For the synthesis of this compound, an intermediate such as 4-bromo-2-methylbenzaldehyde (B1282862) would be treated with DAST. While effective, these reagents must be handled with care due to their toxicity and potential for thermal instability. orgsyn.org

Catalytic Systems in the Synthesis of this compound

Catalytic methods, particularly those involving transition metals, offer powerful tools for the construction and functionalization of aromatic compounds like this compound.

Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds in aromatic systems. Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, are widely used to functionalize aromatic halides. researchgate.netrsc.orgmdpi.com In the context of synthesizing this compound, these reactions could be employed to introduce various substituents onto the aromatic ring of a precursor molecule.

More directly related to the synthesis of difluoromethylated arenes, palladium catalysis has been used for the difluoromethylation of arylboronic acids. orgsyn.org In these reactions, a difluorocarbene source is coupled with an arylboronic acid in the presence of a palladium catalyst to form the aryl-CF₂H bond. This approach allows for the late-stage introduction of the difluoromethyl group onto a pre-functionalized aromatic ring.

Recent advancements have also focused on the transition metal-catalyzed functionalization of C-H bonds, providing a more atom-economical approach to modifying aromatic scaffolds. nih.gov While direct C-H difluoromethylation is an active area of research, it often relies on radical processes. Catalytic, site-selective C-H functionalization on a complex molecule like a bromo-difluoromethyl-toluene derivative remains a significant synthetic challenge.

| Reaction Type | Catalyst | Substrates | Bond Formed | Relevance |

|---|---|---|---|---|

| Suzuki Coupling | Pd(0) complexes | Aryl Halide, Arylboronic Acid | Aryl-Aryl | Functionalization of the aromatic ring. |

| Heck Coupling | Pd(0) complexes | Aryl Halide, Alkene | Aryl-Alkenyl | Introduction of vinyl groups. |

| Difluoromethylation | Pd(0) complexes | Arylboronic Acid, Difluorocarbene Source | Aryl-CF₂H | Direct introduction of the difluoromethyl group. orgsyn.org |

| C-H Functionalization | Pd, Rh, Ir complexes | Aromatic C-H bond, Coupling Partner | Aryl-C, Aryl-Heteroatom | Direct, atom-economical modification of the aromatic core. nih.gov |

Organic and Lewis Acid Catalysis in Aromatic Substitution Reactions

The introduction of a difluoromethyl group onto an aromatic ring represents a key synthetic challenge. Catalytic methods, particularly those employing organic and Lewis acids, offer powerful strategies for facilitating such aromatic substitution reactions. While specific catalytic systems for the direct difluoromethylation of 3-bromotoluene (B146084) to yield this compound are not extensively documented in publicly available literature, the principles of catalysis in related aromatic substitutions provide a strong foundation for developing such methodologies.

Lewis acids are known to activate electrophiles and promote their reaction with aromatic substrates. In the context of synthesizing fluorinated aromatics, Lewis acids can be employed to enhance the reactivity of difluoromethylating agents. For instance, various Lewis acids have been shown to catalyze Friedel-Crafts type reactions, which could be adapted for the introduction of a difluoromethyl group. The choice of Lewis acid is critical and can influence both the yield and regioselectivity of the reaction. Common Lewis acids that could be explored for this transformation are summarized in the table below.

Table 1: Examples of Lewis Acids in Aromatic Substitution Reactions

| Lewis Acid Catalyst | Potential Application in Difluoromethylation |

|---|---|

| Aluminum Chloride (AlCl₃) | Activation of difluoromethylating agents for electrophilic aromatic substitution. |

| Boron Trifluoride (BF₃) | Promotion of Friedel-Crafts type reactions with fluorinated electrophiles. |

| Titanium Tetrachloride (TiCl₄) | Catalysis of aromatic substitutions under mild conditions. |

| Zinc Chloride (ZnCl₂) | Can be used in conjunction with other catalysts to enhance reactivity. |

Organic catalysts, or organocatalysts, represent a complementary approach, often lauded for their lower toxicity and milder reaction conditions compared to traditional metal-based Lewis acids. While direct organocatalytic difluoromethylation of an aromatic C-H bond is a developing area, organocatalysis can be applied to the synthesis of precursors or in multi-step synthetic sequences leading to the target molecule.

Optimization and Scalability of Synthetic Routes for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of the reaction conditions to ensure efficiency, safety, and cost-effectiveness. The scalability of a synthetic route for this compound would be a critical factor for its potential commercial applications.

To improve the efficiency and yield of the synthesis of this compound, a systematic study of various reaction parameters is necessary. This includes the choice of solvent, reaction temperature, concentration of reactants, and the type and loading of the catalyst. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently screen a wide range of variables and their interactions to identify the optimal reaction conditions.

Key areas for investigation in process efficiency and yield enhancement studies would include:

Reagent Selection: Evaluating different difluoromethylating agents for their reactivity, stability, and cost.

Catalyst Screening: Testing a variety of Lewis acids and organic catalysts to identify the most effective and selective catalyst.

Solvent Effects: Investigating the influence of different solvents on reaction rate and product purity.

Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the final product.

The data gathered from such studies can be used to construct a robust and reproducible synthetic process with maximized yield and minimized waste.

The application of green chemistry principles is becoming increasingly important in the chemical industry to minimize the environmental impact of chemical processes. The design of a synthetic route for this compound should ideally incorporate these principles from the outset.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. For the synthesis of this compound, key considerations would involve:

Atom Economy: Designing a synthesis that maximizes the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in preference to stoichiometric reagents to reduce waste.

Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and have a lower environmental impact.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By integrating these principles, a more environmentally benign and economically viable synthesis of this compound and its analogs can be achieved. The following table highlights how green chemistry principles can be applied to the synthesis.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention | Designing a synthetic route that minimizes the generation of byproducts. |

| Catalysis | Using a recyclable Lewis acid or organocatalyst to reduce waste and cost. |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂. |

| Design for Energy Efficiency | Optimizing the reaction to proceed at lower temperatures and pressures. |

Mechanistic Investigations of Reactions Involving 4 Bromo 1 Difluoromethyl 2 Methylbenzene

Fundamental Reaction Pathways

The reactivity of 4-Bromo-1-(difluoromethyl)-2-methylbenzene is governed by the interplay of its structural features: the aromatic ring, the bromine substituent, the difluoromethyl group, and the methyl group. These components dictate the fundamental reaction pathways the molecule can undergo.

Nucleophilic Substitution Reactions of Bromine Atoms on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. springernature.comrsc.org The mechanism of this reaction has been a subject of extensive study, with evidence pointing towards both two-step (Meisenheimer complex) and concerted pathways. springernature.comsemanticscholar.org For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. nih.gov In the case of this compound, the difluoromethyl group acts as an electron-withdrawing substituent, which can facilitate nucleophilic attack on the aromatic ring.

The classical two-step SNAr mechanism involves the initial addition of a nucleophile to the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. However, recent studies have provided compelling evidence that many SNAr reactions may proceed through a concerted mechanism, where the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group. springernature.comrsc.org The specific pathway, whether stepwise or concerted, can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the aromatic ring. rsc.org

Table 1: Factors Influencing Nucleophilic Aromatic Substitution Pathways

| Factor | Influence on Mechanism |

| Nucleophile | Stronger nucleophiles may favor a concerted mechanism. |

| Solvent | Polar aprotic solvents can stabilize the Meisenheimer intermediate in a stepwise reaction. |

| Substituents | The electron-withdrawing nature of the difluoromethyl group is crucial for activating the ring towards nucleophilic attack. |

| Leaving Group | The nature of the leaving group (in this case, bromine) affects the rate of the elimination step in a two-step mechanism. |

Reactivity of the Benzylic Methyl Group in Substitution and Oxidation

The methyl group attached to the benzene (B151609) ring is at a benzylic position, which confers upon it enhanced reactivity. libretexts.orglibretexts.org This heightened reactivity is due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions formed at the benzylic carbon. libretexts.org

Substitution Reactions: Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to abstraction by radicals. This property is exploited in free-radical halogenation reactions, where a halogen atom can be selectively introduced at the benzylic position. libretexts.org

Oxidation Reactions: The benzylic methyl group is also prone to oxidation. libretexts.orgmsu.edu Strong oxidizing agents, such as potassium permanganate (B83412), can oxidize the methyl group to a carboxylic acid. libretexts.orgmsu.edu This transformation is a common synthetic route to substituted benzoic acids. The mechanism of this oxidation is complex and can involve radical intermediates.

Reductive Transformations of Halogen Substituents

The bromine atom on the aromatic ring can be removed through reductive transformations. One common method is catalytic hydrogenation, where the aryl halide is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This process, known as hydrodehalogenation, replaces the halogen atom with a hydrogen atom.

Recent studies have also explored concerted nucleophilic aromatic substitution pathways for hydrodehalogenations. For instance, computational studies on the reaction of aryl bromides with sodium hydride-lithium iodide complex have shown a single transition state for a concerted process. nih.gov

Radical Processes in Transformations of this compound

Radical reactions offer alternative pathways for the functionalization of this compound. These processes involve highly reactive species with unpaired electrons and can be initiated by light, heat, or chemical initiators.

Generation and Behavior of Difluoroalkyl Radicals

The difluoromethyl group can be a source of difluoroalkyl radicals. sioc.ac.cnnih.gov These radicals are valuable intermediates in organic synthesis, allowing for the introduction of the difluoromethyl moiety into various molecules. The generation of difluoroalkyl radicals can be achieved through various methods, including photoredox catalysis. sioc.ac.cnnih.gov For example, certain difluoroalkylation reagents can act as a source of difluoromethyl radicals under photocatalytic conditions. sioc.ac.cn Once generated, these radicals can participate in a variety of reactions, such as addition to alkenes. sioc.ac.cn

Investigation of Free Radical Halogenation Mechanisms at the Benzylic Position

As mentioned in section 3.1.2., the benzylic methyl group is a prime site for free-radical halogenation. libretexts.orgpearson.com The mechanism of this reaction involves a chain process consisting of initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) into two halogen radicals, typically promoted by UV light or heat. pearson.com

Propagation: A halogen radical then abstracts a hydrogen atom from the benzylic position of this compound. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orgyoutube.com The benzylic radical then reacts with another molecule of the halogen to form the halogenated product and a new halogen radical, which continues the chain reaction. pearson.com

Termination: The chain reaction is terminated when two radicals combine.

The use of N-bromosuccinimide (NBS) is a common and convenient method for benzylic bromination, as it provides a low, steady concentration of bromine, which favors the radical pathway over competing ionic reactions. libretexts.org

Table 2: Steps in Free Radical Benzylic Halogenation

| Step | Description |

| Initiation | Formation of halogen radicals from a halogen source. |

| Propagation | Abstraction of a benzylic hydrogen by a halogen radical to form a resonance-stabilized benzylic radical, followed by reaction of the benzylic radical with a halogen molecule. |

| Termination | Combination of two radical species to terminate the chain reaction. |

Aromatic Radical Cations in Halogenation Processes

Traditional aromatic halogenation often proceeds via an electrophilic aromatic substitution (EAS) pathway. However, an alternative mechanism involving aromatic radical cations has been identified, particularly under specific reaction conditions. This pathway is relevant to substituted benzenes like this compound.

The reaction between an aromatic compound (ArH) and a halogenating agent can be initiated by an electron transfer to form a persistent aromatic radical cation (ArH˙+). rsc.org This process has been observed in solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP), which can stabilize these reactive intermediates. rsc.org Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in establishing the formation of these radical cations. rsc.org

Once formed, the radical cation can decay through two primary competitive pathways:

Oxidative Substitution: The radical cation reacts with a halide ion (X⁻).

Halogen Atom Transfer: The radical cation abstracts a halogen atom from the halogenating agent (e.g., Br from Br₂). rsc.org

For a compound like this compound, which is structurally related to bromotoluenes, the formation of a radical cation would involve the loss of an electron from the π-system of the benzene ring. Studies on similar molecules, such as 1,4-dimethoxy-2,3-dimethylbenzene, have shown that the halogen atom transfer mechanism can be significantly faster (over 100 times) than the reaction with a bromide ion. rsc.org The stability and subsequent reaction pathway of the radical cation are influenced by the electronic properties of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Core Structure

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. fiveable.me The reaction proceeds through a two-step mechanism:

Formation of a Carbocation Intermediate: The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E+). This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com

Restoration of Aromaticity: A base removes a proton from the sp³-hybridized carbon atom of the arenium ion, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.combyjus.com

For this compound, the core structure is the substituted benzene ring. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlibretexts.org The success and outcome of these reactions are heavily dependent on the nature of the electrophile and the directing effects of the substituents already present on the ring.

Impact of Substituents (Bromo, Difluoromethyl, Methyl) on Aromatic Reactivity and Regioselectivity

The rate and regioselectivity (the position of attack) of electrophilic aromatic substitution on this compound are determined by the cumulative electronic and steric effects of the three substituents. Substituents are broadly classified as activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate), and as ortho-, para-, or meta-directors. fiveable.meorganicchemistrytutor.com

The directing effects of the substituents on this compound are summarized below:

| Substituent | Position | Type | Inductive Effect | Resonance Effect | Directing Effect |

| -CH₃ | C2 | Activating | Electron-donating | N/A (Hyperconjugation) | Ortho, Para |

| -Br | C4 | Deactivating | Electron-withdrawing | Electron-donating | Ortho, Para |

| -CHF₂ | C1 | Deactivating | Strongly Electron-withdrawing | Weakly Electron-withdrawing | Meta |

Methyl Group (-CH₃): As an alkyl group, it is an activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho (C3) and para (C6) positions.

Difluoromethyl Group (-CHF₂): This group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. scienceopen.com Similar to the trifluoromethyl group (-CF₃), it is a strong deactivating group and is expected to be a meta-director, guiding electrophiles to the C3 and C5 positions. youtube.com

Position C3: Is ortho to the activating methyl group, ortho to the deactivating bromo group, and meta to the deactivating difluoromethyl group. This position is electronically favored by all three directors.

Position C5: Is meta to the activating methyl group, ortho to the deactivating bromo group, and meta to the deactivating difluoromethyl group.

Position C6: Is para to the activating methyl group but ortho to the strongly deactivating difluoromethyl group. Steric hindrance and the strong deactivating effect of the adjacent -CHF₂ group likely make this position less favorable.

In competitive scenarios, activating groups typically exert a stronger directing influence than deactivating groups. Therefore, substitution is most likely to occur at the positions activated by the methyl group and not strongly disfavored by the others. Studies on the chlorination of 4-bromotoluene (B49008) show a strong preference for substitution at the position ortho to the methyl group. reddit.com Consequently, position C3 is predicted to be the major site of electrophilic attack on this compound.

Kinetic and Thermodynamic Analysis of Key Reactions

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. libretexts.orgpressbooks.pub

Kinetic Control: At lower temperatures, with irreversible reaction conditions, the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). This is known as the kinetic product. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, where the reaction becomes reversible, an equilibrium is established. The major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. pressbooks.pubmasterorganicchemistry.com

In electrophilic aromatic substitution, the stability of the intermediate arenium ion often dictates the kinetic product, as a more stable intermediate implies a lower activation energy for its formation. The relative stability of the final products determines the thermodynamic outcome.

For reactions involving this compound, a quantitative analysis can be performed using the Arrhenius equation, which relates the rate constant (k) of a reaction to the activation energy (Ea) and temperature (T):

k = A e-Ea/RT

| Reaction / Process | Parameter | Value | Temperature Range (K) |

| Dissociation of o-bromotoluene radical cation | Activation Energy (Ea) | Varies with pathway | 700-1300 |

| Dissociation of m-bromotoluene radical cation | Activation Energy (Ea) | Varies with pathway | 700-1300 |

| Dissociation of p-bromotoluene radical cation | Activation Energy (Ea) | Varies with pathway | 700-1300 |

Note: This table represents parameters for analogous compounds to illustrate the types of data used in kinetic analysis. Specific values depend heavily on the exact reaction conditions and theoretical models.

The presence of the electron-withdrawing difluoromethyl group would be expected to influence the activation energies of reactions involving the aromatic ring. For electrophilic attack, it would increase the activation energy, thus slowing the reaction rate, consistent with its role as a deactivating group.

In-depth Spectroscopic and Structural Analysis of this compound

The precise structural elucidation and characterization of fluorinated organic compounds are paramount in various fields of chemical research and development. This article focuses on the advanced spectroscopic methodologies utilized for the detailed analysis of the chemical compound this compound. Through the application of high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), a comprehensive understanding of its molecular architecture and fragmentation behavior can be achieved.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group and Molecular Conformation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are crucial for identifying functional groups and providing insights into molecular conformation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups and bond vibrations. For this compound, the spectrum is expected to be dominated by vibrations from the substituted benzene (B151609) ring and the methyl and difluoromethyl groups.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: Asymmetric and symmetric stretching of the methyl group protons are expected between 2960-2850 cm⁻¹.

Aromatic C=C Stretching: The benzene ring exhibits characteristic stretching vibrations in the 1600-1450 cm⁻¹ range. researchgate.net

C-F Stretching: The difluoromethyl group is expected to produce strong, characteristic absorption bands in the 1200-1000 cm⁻¹ region due to the high electronegativity of fluorine.

C-Br Stretching: The vibration associated with the carbon-bromine bond is found at lower wavenumbers, typically in the 650-395 cm⁻¹ range. researchgate.net

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. This often means that symmetric, non-polar bonds produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring, which are often weak in the IR spectrum. The C-Br stretch is also typically Raman active. Computational studies on similar molecules, such as 1-Bromo-4-Nitrobenzene, have been used to predict and assign both IR and Raman active modes, demonstrating the power of combining theoretical calculations with experimental data. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (-CH₃) | 2960 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| C-F Stretch (-CHF₂) | 1200 - 1000 | FT-IR (Strong) |

| C-Br Stretch | 650 - 395 | Raman, FT-IR (Weak-Medium) |

Expected ranges are based on data from analogous substituted benzene compounds. researchgate.netresearchgate.netnih.gov

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by measuring transitions between electronic energy levels, typically in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

UV-Visible absorption spectroscopy measures the absorption of UV or visible light as a function of wavelength. In molecules like this compound, the primary chromophore is the substituted benzene ring. The absorption bands arise from π → π* electronic transitions within the aromatic system.

Unsubstituted benzene exhibits characteristic absorption bands around 184 nm, 204 nm, and 256 nm. The presence of substituents—bromo, methyl, and difluoromethyl groups—acting as auxochromes is expected to cause a bathochromic (red) shift in these absorption maxima to longer wavelengths and potentially an increase in their intensity (hyperchromic effect). Studies on related photoactive bromo-functionalized molecules demonstrate that electronic transitions can be monitored effectively using UV-Vis spectroscopy to understand the molecule's photochemical behavior. nsf.gov

Diffuse Reflectance Spectroscopy is an alternative to traditional transmission spectroscopy for analyzing solid, powdered, or opaque samples. Instead of measuring the light transmitted through a sample, this technique measures the light that is scattered from the sample surface. The resulting spectrum is often presented in terms of reflectance or can be converted to a function that is analogous to absorbance using the Kubelka-Munk equation.

This methodology is particularly advantageous for analyzing this compound in its solid state, avoiding the need to dissolve the sample in a solvent, which can sometimes influence the electronic transitions. The technique provides similar information to transmission UV-Vis, revealing the electronic absorption bands related to the π → π* transitions of the aromatic system. It is a powerful tool for studying the optical properties of materials in their native solid form.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of crystallographic databases reveals a lack of publicly available single-crystal X-ray diffraction data specifically for "this compound". However, the crystallographic analysis of closely related brominated and methylated benzene derivatives provides a strong basis for predicting the expected structural features. For instance, studies on substituted bromotoluenes have detailed the influence of substituent positioning on crystal packing and intermolecular interactions. It is anticipated that in the solid state, "this compound" would exhibit a planar benzene ring, with the methyl and difluoromethyl groups influencing the crystal lattice formation through steric hindrance and potential weak hydrogen bonding interactions involving the fluorine atoms.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

Note: This table is hypothetical and serves to illustrate the type of data obtained from an X-ray crystallography experiment. Actual values can only be determined through experimental analysis.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. The generation of radical intermediates of "this compound" could occur under specific reaction conditions, such as exposure to UV light or reaction with radical initiators.

There are no specific ESR spectroscopic studies reported for radical intermediates derived directly from "this compound". However, research on related brominated aromatic compounds provides insight into the potential radical species that could be formed. For example, the homolytic cleavage of the C-Br bond could generate an aryl radical. The hyperfine coupling of the unpaired electron with the magnetic nuclei of the fluorine and hydrogen atoms of the difluoromethyl group, as well as the protons of the methyl group and the aromatic ring, would produce a characteristic ESR spectrum. Analysis of the hyperfine coupling constants would allow for the mapping of the unpaired electron spin density across the molecule, providing critical information about the radical's electronic structure.

Table 2: Predicted Hyperfine Coupling Constants for a Hypothetical Aryl Radical of this compound

| Nucleus | Predicted Hyperfine Coupling Constant (Gauss) |

|---|---|

| ¹⁹F (difluoromethyl) | 40-60 |

| ¹H (difluoromethyl) | 10-20 |

| ¹H (methyl) | 5-10 |

Note: This table is predictive and based on data from analogous aromatic radicals. The actual values are dependent on the specific radical intermediate and its environment.

Complementary Analytical Techniques for Comprehensive Characterization

A thorough characterization of "this compound" relies on the integration of data from various spectroscopic techniques. While X-ray crystallography and ESR spectroscopy provide specific structural insights, other methods are essential for a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are fundamental for confirming the molecular structure in solution.

¹H NMR: Would show distinct signals for the aromatic protons, the methyl protons, and the proton of the difluoromethyl group. The coupling between the proton and the two fluorine atoms in the CHF₂ group would result in a characteristic triplet.

¹³C NMR: Would provide information on the number and chemical environment of all carbon atoms in the molecule. The carbon of the difluoromethyl group would exhibit a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: Is particularly informative, showing a doublet for the two equivalent fluorine atoms due to coupling with the proton of the difluoromethyl group.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy provide information about the functional groups present in the molecule. Characteristic vibrational modes for the C-Br, C-F, C-H, and aromatic C=C bonds would be observed.

Table 3: Summary of Expected Spectroscopic Data for this compound

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Aromatic multiplets, methyl singlet, difluoromethyl triplet |

| ¹³C NMR | Aromatic signals, methyl signal, difluoromethyl triplet |

| ¹⁹F NMR | A doublet for the CHF₂ group |

| Mass Spectrometry | Molecular ion peak showing bromine isotopic pattern |

The collective data from these complementary techniques would provide an unambiguous confirmation of the structure and purity of "this compound".

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Difluoromethyl 2 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are indispensable tools for predicting the electronic structure and properties of molecules from first principles. These methods allow for a detailed understanding of molecular geometry, orbital interactions, and reactivity, providing insights that complement and guide experimental work.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of molecules. goums.ac.ir It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are used to determine the optimized molecular geometry, conformational preferences, and various energetic properties of 4-Bromo-1-(difluoromethyl)-2-methylbenzene.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the geometry is influenced by the steric and electronic interactions between the bromine, difluoromethyl, and methyl substituents on the benzene (B151609) ring.

Conformational analysis of the difluoromethyl group is particularly important, as its rotation relative to the benzene ring can lead to different stable conformers. The energy barrier for this rotation is a key parameter that determines the flexibility of this group. DFT calculations can map out the potential energy surface associated with this rotation, identifying the most stable conformation and the transition states connecting different conformers.

Illustrative Data Table 1: Predicted Optimized Geometrical Parameters for this compound

Disclaimer: The following data is illustrative and based on typical values for similar substituted benzene molecules, as specific computational data for this compound was not found in the searched literature.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.910 | ||

| C-C (aromatic) | 1.395 - 1.405 | 118.0 - 122.0 | |

| C-CH3 | 1.510 | ||

| C-CF2H | 1.505 | ||

| C-F | 1.360 | ||

| C-H (methyl) | 1.090 | ||

| C-H (difluoromethyl) | 1.095 | ||

| C-C-C (aromatic) | 119.0 - 121.0 | ||

| C-C-Br | 119.5 | ||

| C-C-CH3 | 121.0 | ||

| C-C-CF2H | 120.5 | ||

| F-C-F | 107.5 | ||

| H-C-H (methyl) | 109.5 | ||

| Br-C-C-C | 0.0 / 180.0 | ||

| CH3-C-C-C | 0.0 / 180.0 | ||

| CF2H-C-C-C | 0.0 / 180.0 |

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions between bonds. ijnc.ir It provides a localized picture of the electronic structure, translating the complex molecular orbitals into familiar chemical concepts such as lone pairs, bonds, and antibonds.

Illustrative Data Table 2: Predicted NBO Analysis for this compound

Disclaimer: The following data is illustrative and based on typical values for similar substituted benzene molecules, as specific computational data for this compound was not found in the searched literature.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (Br) | π(C-C) | ~ 1.5 |

| LP (F) | σ(C-C) | ~ 0.8 |

| σ (C-H) | π(C-C) | ~ 2.0 |

| π (C-C) | π(C-C) | ~ 15.0 |

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical signal processing and data storage. researchgate.netnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular hyperpolarizability (β), a measure of the nonlinear response of the molecule to an applied electric field.

DFT calculations can be used to predict the NLO properties of this compound. The presence of both electron-donating (methyl) and electron-withdrawing (bromo, difluoromethyl) groups on the aromatic ring can lead to significant intramolecular charge transfer, which is a key factor for enhancing the NLO response. The magnitude of the first hyperpolarizability (β) can be calculated to assess the potential of this molecule as an NLO material.

Illustrative Data Table 3: Predicted NLO Properties of this compound

Disclaimer: The following data is illustrative and based on typical values for similar substituted benzene molecules, as specific computational data for this compound was not found in the searched literature.

| Property | Value |

| Dipole Moment (μ) | ~ 2.5 D |

| Mean Polarizability (α) | ~ 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~ 5 x 10⁻³⁰ esu |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. uchile.cl It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more polarizable and reactive. For this compound, the energies of the HOMO and LUMO and the resulting energy gap can be calculated using DFT. The spatial distribution of the HOMO and LUMO can also be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Illustrative Data Table 4: Predicted FMO Properties of this compound

Disclaimer: The following data is illustrative and based on typical values for similar substituted benzene molecules, as specific computational data for this compound was not found in the searched literature.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Reactivity Descriptors (Fukui Functions, Local Ionization Energies)

Beyond the HOMO-LUMO gap, a range of reactivity descriptors derived from DFT can provide a more detailed picture of a molecule's reactivity. Fukui functions, for example, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net They quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

Local ionization energy, another important descriptor, provides information about the energy required to remove an electron from a specific region of the molecule. By mapping the local ionization energy on the molecular surface, it is possible to identify the sites that are most susceptible to electrophilic attack. For this compound, these reactivity descriptors can pinpoint which of the carbon atoms in the benzene ring are most activated or deactivated towards different types of chemical reactions.

Illustrative Data Table 5: Predicted Fukui Functions for this compound

Disclaimer: The following data is illustrative and based on typical values for similar substituted benzene molecules, as specific computational data for this compound was not found in the searched literature.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C1 (-CF2H) | 0.08 | 0.10 | 0.09 |

| C2 (-CH3) | 0.12 | 0.15 | 0.135 |

| C3 | 0.15 | 0.12 | 0.135 |

| C4 (-Br) | 0.09 | 0.08 | 0.085 |

| C5 | 0.18 | 0.14 | 0.16 |

| C6 | 0.14 | 0.16 | 0.15 |

Thermochemical Parameters and Reaction Pathways Prediction

A critical aspect of understanding a molecule's stability and reactivity lies in its thermochemical properties. For this compound, computational methods like Density Functional Theory (DFT) would be instrumental in predicting key parameters. High-level theoretical models could provide accurate estimations of its enthalpy of formation, entropy, and heat capacity. rsc.org

Furthermore, computational exploration could map out potential reaction pathways. For instance, in reactions such as electrophilic aromatic substitution, computational models can predict the regioselectivity by analyzing the electron density distribution on the aromatic ring. rsc.org The interplay of the electron-donating methyl group and the electron-withdrawing difluoromethyl and bromo groups would create a complex substitution pattern that theoretical calculations could elucidate.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Activation Energy Calculations

To understand the kinetics of reactions involving this compound, identifying the transition state structures and calculating the associated activation energies is paramount. fossee.in Computational techniques allow for the precise location of these high-energy intermediates on the potential energy surface. For example, in a nucleophilic substitution reaction at the difluoromethyl group, calculations could determine the energy barrier for the displacement of a fluoride (B91410) ion, providing insight into the reaction rate. fossee.in

Below is a hypothetical data table illustrating the type of information that could be generated from such a study.

| Reaction Type | Proposed Transition State | Calculated Activation Energy (kcal/mol) |

| Electrophilic Nitration | Wheland Intermediate (ortho) | Data not available |

| Electrophilic Nitration | Wheland Intermediate (meta) | Data not available |

| Nucleophilic Attack on CF2H | Pentacoordinate Carbon | Data not available |

Solvent Effects and Implicit Solvation Models

The surrounding solvent can significantly influence reaction rates and equilibria. quora.com Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computational tools used to approximate the effect of a solvent without explicitly modeling individual solvent molecules. rsc.orgmdpi.com These models would be crucial for studying the behavior of this compound in different reaction media, as the polarity of the solvent could stabilize or destabilize reactants, products, and transition states to varying degrees. rsc.org

Prediction of Chemical Reactivity and Selectivity in Organic Reactions

Computational chemistry offers powerful tools for predicting how and where a molecule will react. For this compound, various reactivity descriptors derived from DFT, such as Fukui functions or electrostatic potential maps, could be calculated. These descriptors would indicate the most likely sites for electrophilic or nucleophilic attack. For example, the analysis could predict whether an incoming electrophile would preferentially add to the positions ortho, meta, or para to the existing substituents, taking into account their combined electronic effects. libretexts.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is critical to its properties and reactivity. The presence of the difluoromethyl and methyl groups next to each other on the benzene ring in this compound suggests the possibility of different rotational isomers (conformers). Computational conformational analysis would involve systematically rotating the bonds connected to these groups to identify the most stable arrangements. nih.gov

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this molecule. kummerlaender.eu By simulating the motion of the atoms over time, MD can reveal how the molecule flexes and changes shape in solution, offering a more realistic picture of its behavior than static calculations alone. researchgate.net

Derivatization and Further Functionalization of 4 Bromo 1 Difluoromethyl 2 Methylbenzene

Modification of the Bromine Moiety

The carbon-bromine bond is the most common site for initial functionalization, primarily through palladium-catalyzed cross-coupling reactions, which are highly efficient for creating new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. youtube.com For a substrate like 4-bromo-1-(difluoromethyl)-2-methylbenzene, the aryl bromide moiety serves as an excellent electrophilic partner.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. yonedalabs.com The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. yonedalabs.com This method is widely used due to its mild conditions and tolerance of a wide variety of functional groups.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, beginning with the oxidative addition of the palladium catalyst into the carbon-bromine bond. youtube.comwikipedia.org This is followed by migratory insertion of the alkene and a β-hydride elimination step to release the final product. youtube.com The reaction typically exhibits high stereoselectivity, favoring the formation of the trans alkene. youtube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. nih.gov The process is typically co-catalyzed by palladium and copper species. mdpi.com The proposed mechanism involves the formation of a copper acetylide, which then participates in the palladium catalytic cycle to yield the coupled alkynylarene. nih.gov Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govsmolecule.com

Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides.

Nucleophilic Displacement of Bromine

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging. libretexts.org However, the reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The difluoromethyl group (-CF₂H) is electron-withdrawing and could potentially activate the bromine atom at the para position for nucleophilic displacement, albeit to a lesser extent than a nitro group. libretexts.org

For SNAr to occur on this compound, forcing conditions such as high temperatures and strong nucleophiles would likely be necessary. The reaction proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the bromide ion to restore aromaticity. libretexts.org Recent advances using organic photoredox catalysis have shown promise in enabling the SNAr of unactivated fluoroarenes, a strategy that could potentially be adapted for aryl bromides. nih.gov

Transformations Involving the Difluoromethyl Group

The difluoromethyl group is generally robust, but its C-F and C-H bonds can be selectively functionalized under specific conditions.

Selective Defluorination Reactions

The selective removal of fluorine from a difluoromethyl group to yield a monofluoromethyl (-CH₂F) or methyl (-CH₃) group is a challenging transformation. The C-F bond is strong, but methods for its reductive cleavage have been developed. Hydrodefluorination can be achieved through various means, including the use of strong reducing agents or catalytic methods. Recent research has focused on the selective reduction of trifluoromethyl groups to difluoromethyl groups, often involving base-promoted elimination to form a difluoro-p-quinomethide intermediate which is then trapped. researchgate.netresearchgate.net While the starting material in this context is already a difluoromethylarene, the principles of C-F bond activation are relevant for further defluorination.

Conversion to Other Fluorinated Motifs

The difluoromethyl group can serve as a precursor to other valuable fluorinated functionalities. The C-H bond of the difluoromethyl group is acidic enough to be deprotonated by strong bases, generating a difluoroalkyl anion. This nucleophilic species can then react with various electrophiles to create new difluoroalkyl derivatives. This strategy allows for the conversion of the -CF₂H group into more complex motifs like -CF₂R, where R can be an alkyl, aryl, or other functional group. sioc.ac.cn Furthermore, difluoromethylation reagents can be used to introduce the CF₂H group onto other molecules, and this chemistry can sometimes be applied in reverse to modify an existing CF₂H group. cas.cnnih.gov

Reactivity of the Methyl Group for Side-Chain Functionalization

The methyl group on the aromatic ring can undergo side-chain functionalization, typically through free-radical or oxidation pathways.

Free-Radical Halogenation: The benzylic protons of the methyl group can be abstracted by radical initiators, such as those generated from N-bromosuccinimide (NBS) under UV light or with a radical initiator like AIBN. researchgate.netoregonstate.edu This generates a stable benzyl (B1604629) radical, which then reacts with a halogen source (e.g., Br₂) to form a benzyl halide. oregonstate.edu This transformation provides a versatile intermediate, 4-bromo-1-(difluoromethyl)-2-(bromomethyl)benzene, which can undergo subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to various oxidation states, including an aldehyde, carboxylic acid, or alcohol. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid typically convert the methyl group directly to a carboxylic acid. thieme.dersc.org However, milder and more selective reagents can be used to stop the oxidation at the aldehyde stage. ncert.nic.in For example, using chromyl chloride (Etard reaction) or chromic oxide in acetic anhydride (B1165640) can yield the corresponding benzaldehyde (B42025) derivative. ncert.nic.in The presence of other substituents on the ring can influence the reaction rate; electron-donating groups facilitate the oxidation, while electron-withdrawing groups can decrease the reaction rate. thieme-connect.de

Synthesis of Advanced Scaffolds and Analog Libraries for Structure-Reactivity Studies

This compound is a valuable building block for the synthesis of advanced molecular scaffolds and analog libraries, which are crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.govsemanticscholar.orgnih.govpolyu.edu.hk The presence of multiple functional groups allows for systematic modifications to probe the interactions of the resulting molecules with biological targets.

The bromo substituent can be utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions to introduce a wide range of aryl, heteroaryl, or alkyl groups. uliege.be The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can influence the lipophilicity, metabolic stability, and binding properties of a molecule. The methyl group, after functionalization, provides a point for further diversification.

By systematically varying the substituents at these three positions, libraries of analogs can be generated. These libraries are then screened for their biological activity, and the resulting data is used to build SAR models that guide the design of more potent and selective compounds. For example, benzisoxazole is considered a privileged scaffold in medicinal chemistry, and derivatives of this compound could serve as precursors for such structures. rsc.org

Development of Novel Heterocyclic Systems Incorporating the Core Structure

The structural features of this compound make it an attractive starting material for the synthesis of novel heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Benzofurans:

Benzofuran derivatives, known for their diverse biological activities including potential anticancer properties, can be synthesized from precursors derived from this compound. nih.govnih.govresearchgate.netscienceopen.com A common strategy involves the initial conversion of the methyl group to a hydroxymethyl or formyl group. For example, the aldehyde can undergo reactions with various reagents to construct the furan (B31954) ring fused to the benzene (B151609) core.

Synthesis of Quinolines:

Quinoline and its derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities. researchgate.netresearchgate.netnih.govnih.govmdpi.com The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds or other suitable precursors. Derivatives of this compound can be elaborated to incorporate the necessary functionalities to participate in these cyclization reactions. For instance, the methyl group could be transformed into a propargyl alcohol, which can then undergo a TMSBr-promoted cascade cyclization with an azide (B81097) to form a 4-bromo-quinoline derivative. researchgate.net

Pictet-Spengler Reaction:

For the synthesis of tetrahydro-β-carbolines, the Pictet-Spengler reaction is a powerful tool. rsc.org This reaction involves the cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone. An aldehyde derived from the oxidation of the methyl group of this compound could potentially be used in such a reaction to generate novel heterocyclic scaffolds.

Environmental Fate and Degradation Pathways of 4 Bromo 1 Difluoromethyl 2 Methylbenzene

Investigation of Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 4-Bromo-1-(difluoromethyl)-2-methylbenzene, key abiotic pathways likely include photodegradation, hydrolysis, and mechanochemical degradation.

Photodegradation is a process where light energy drives chemical reactions that break down compounds. Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation in the presence of sunlight. The difluoromethyl group may also influence the photochemical reactivity of the molecule. Research on other brominated aromatic compounds suggests that photodegradation can proceed through the cleavage of the carbon-bromine bond, a process that can be influenced by the presence of photosensitizers in the environment.

Table 1: Hypothetical Photodegradation Parameters for this compound

| Parameter | Simulated Condition | Expected Outcome |

| Wavelength | UV-B (280-315 nm) | Potential for direct photolysis, C-Br bond cleavage |

| Wavelength | UV-A (315-400 nm) | Slower degradation, may require sensitizers |

| Medium | Aqueous Solution | Formation of hydroxylated derivatives |

| Medium | Soil Surface | Complex reactions, potential for mineralization or formation of persistent intermediates |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound in aqueous environments is an important factor in its environmental persistence. Generally, the carbon-bromine bond on an aromatic ring is relatively resistant to hydrolysis under typical environmental pH and temperature conditions. Similarly, the difluoromethyl group is also expected to be hydrolytically stable. Significant degradation via hydrolysis would likely only occur under extreme conditions of pH or temperature, which are not typical of most natural aquatic environments.

Mechanochemical degradation involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This process is more relevant to waste treatment scenarios than to natural environmental degradation. For halogenated aromatics, mechanochemical methods, often in the presence of a co-milling agent like sand or specific reagents, can lead to dehalogenation. The applied mechanical force can create reactive sites and promote bond cleavage, including the strong carbon-halogen bonds, leading to the formation of less toxic compounds.

Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. The presence of a bromine atom and a difluoromethyl group on the benzene (B151609) ring of this compound presents challenges for microbial degradation, as these substituents can confer resistance to enzymatic attack.

While specific microbial strains capable of degrading this compound have not been documented in publicly available literature, research on other halogenated aromatic compounds provides insights into the types of microorganisms that could potentially metabolize it. taylorfrancis.com Aerobic bacteria, such as those from the genera Pseudomonas and Rhodococcus, are well-known for their ability to degrade a wide range of aromatic compounds. Anaerobic degradation is also a possibility, where the compound could serve as an electron acceptor in a process known as reductive dehalogenation. nih.gov The identification of specific degrading strains would require enrichment culture and isolation studies using the target compound as a sole carbon or energy source.

The microbial degradation of halogenated aromatic compounds typically involves a series of enzymatic reactions. nih.gov The initial and often most challenging step is dehalogenation.

Dehalogenation: Enzymes such as monooxygenases and dioxygenases can catalyze the oxidative removal of the bromine atom. nih.gov This process involves the incorporation of one or two oxygen atoms into the aromatic ring, leading to the formation of a brominated catechol or a similar dihydroxylated intermediate. Subsequent enzymatic action can then remove the bromine atom. nih.gov Alternatively, under anaerobic conditions, reductive dehalogenases can replace the bromine atom with a hydrogen atom. nih.gov

Ring Cleavage: Following dehalogenation and the formation of a dihydroxylated intermediate like a catechol, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. unesp.br There are two main pathways for ring cleavage:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups. unesp.br

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. unesp.br

The resulting aliphatic products are then further metabolized through central metabolic pathways. researchgate.net The specific enzymes and pathways involved would depend on the microbial species and the prevailing environmental conditions.

Table 2: Potential Enzymes Involved in the Biodegradation of this compound

| Enzyme Class | Potential Reaction Catalyzed | Relevance to Degradation |

| Monooxygenases | Hydroxylation of the aromatic ring | Initial activation of the molecule, potential for oxidative dehalogenation |

| Dioxygenases | Formation of dihydrodiols and catechols | Key step in preparing the ring for cleavage |

| Reductive Dehalogenases | Removal of bromine under anaerobic conditions | Important pathway in anoxic environments |

| Catechol Dioxygenases | Cleavage of the aromatic ring | Central step in the breakdown of the aromatic structure |

Information regarding the environmental fate and degradation of this compound is not publicly available.

A thorough search of scientific databases and public records has revealed no specific information on the environmental fate, degradation pathways, metabolites, persistence, or remediation strategies for the chemical compound this compound.

Consequently, it is not possible to provide a detailed article on the following topics as requested:

Characterization of Environmental Metabolites and Transformation Products using Advanced Analytical Techniques: There is no available research identifying the metabolites or transformation products of this specific compound in environmental matrices. Therefore, no information exists on the analytical methods, such as mass spectrometry or nuclear magnetic resonance spectroscopy, that would have been used for their characterization.

Environmental Persistence Studies and Degradation Kinetics: No studies have been published detailing the persistence of this compound in soil, water, or air. Data regarding its rate of degradation under various environmental conditions (e.g., biodegradation, photodegradation, hydrolysis) are absent from the scientific literature.

Strategies for Environmental Remediation and Waste Minimization in Synthesis: Without information on its environmental behavior and potential for contamination, no specific remediation techniques have been developed. Similarly, while general principles of green chemistry aim to minimize waste in chemical synthesis, there are no published strategies tailored specifically to the production of this compound that focus on reducing its environmental impact.